molecular formula C22H28ClN5OS B079023 EINECS 235-412-1 CAS No. 12221-39-5

EINECS 235-412-1

Cat. No.: B079023
CAS No.: 12221-39-5
M. Wt: 446 g/mol
InChI Key: MLRQFXBXJXTPHX-UHFFFAOYSA-N
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Description

EINECS 235-412-1 is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 235-412-1 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiazole ring, followed by the introduction of the azo group and the amino-oxopropyl side chain. The final step involves the quaternization of the nitrogen atom to form the chloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

EINECS 235-412-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical characteristics.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with modified structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

EINECS 235-412-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical analysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of EINECS 235-412-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-3-oxopropyl)-2-((4-(dimethylamino)-m-tolyl)azo)-6-methylbenzothiazolium chloride
  • 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)-p-tolyl)azo)-6-methylbenzothiazolium chloride

Uniqueness

Compared to similar compounds, EINECS 235-412-1 is unique due to its specific structural features, such as the position and nature of the substituents on the benzothiazole ring. These structural differences can influence the compound’s reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

12221-39-5

Molecular Formula

C22H28ClN5OS

Molecular Weight

446 g/mol

IUPAC Name

3-[2-[[4-(diethylamino)-3-methylphenyl]diazenyl]-6-methyl-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride

InChI

InChI=1S/C22H27N5OS.ClH/c1-5-26(6-2)18-10-8-17(14-16(18)4)24-25-22-27(12-11-21(23)28)19-9-7-15(3)13-20(19)29-22;/h7-10,13-14H,5-6,11-12H2,1-4H3,(H-,23,28);1H

InChI Key

MLRQFXBXJXTPHX-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)C)CCC(=O)N)C.[Cl-]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)C)CCC(=O)N)C.[Cl-]

12221-39-5

Origin of Product

United States

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